molecular formula C10H10N2O5 B13131353 N-Ac-R-4-Nitro-Phenylglycine

N-Ac-R-4-Nitro-Phenylglycine

Cat. No.: B13131353
M. Wt: 238.20 g/mol
InChI Key: CBWGGVSOZSVTEK-SECBINFHSA-N
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Description

N-Ac-R-4-Nitro-Phenylglycine (CAS 24113-00-6) is a chiral, non-proteinogenic amino acid derivative of significant interest in organic chemistry and natural product research. This compound features a nitro-substituted aromatic ring directly attached to the alpha-carbon and is protected at the amine by an acetyl group. Phenylglycines are notable for their restricted conformational freedom and higher propensity for racemization compared to proteinogenic amino acids, properties that are influenced by the electron-withdrawing nitro group on the aromatic ring . As a building block, it serves as a key precursor in the study and synthesis of complex peptide natural products, many of which are produced by non-ribosomal peptide synthetases (NRPS) . Researchers utilize this and related N-acetyl phenylglycine derivatives in the configuration assignment of carboxylic acids, acting as effective chiral reagents for determining absolute stereochemistry . Furthermore, phenylglycine structures are integral components of various bioactive compounds, including certain glycopeptide antibiotics like teicoplanin, where they can undergo specific enzymatic modifications such as halogenation . The nitro functional group provides a handle for further chemical transformations, making this compound a versatile intermediate in the development of novel molecular entities for pharmaceutical and biochemical applications. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(2R)-2-acetamido-2-(4-nitrophenyl)acetic acid

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9(10(14)15)7-2-4-8(5-3-7)12(16)17/h2-5,9H,1H3,(H,11,13)(H,14,15)/t9-/m1/s1

InChI Key

CBWGGVSOZSVTEK-SECBINFHSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of N Ac R 4 Nitro Phenylglycine

Chromatographic Method Development for High-Resolution Analysis

Chromatographic techniques are indispensable for the separation and analysis of N-Ac-R-4-Nitro-Phenylglycine, particularly for assessing its enantiomeric purity and confirming its identity within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of chiral compounds like this compound. nih.gov The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods.

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of various compounds, including amino acid derivatives. csfarmacie.czphenomenex.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. For instance, a normal-phase mobile phase consisting of hexane (B92381) and ethanol (B145695) with a small percentage of an acidic modifier like trifluoroacetic acid has been shown to be effective for resolving proline derivatives. researchgate.net The interactions driving the separation on a CSP are often based on a "three-point interaction" model, which can involve hydrogen bonding, π-π interactions, and steric hindrance. csfarmacie.cz

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as an ODS (octadecylsilyl) column. nih.govmdpi.com For example, N-acetyl-L-cysteine has been used in conjunction with o-phthalaldehyde (B127526) (OPA) as a CDA to separate the enantiomers of various amino acids. researchgate.netnih.govjrespharm.com The choice of CDA is crucial, as it must react quantitatively with the analyte and introduce a chromophore or fluorophore to facilitate detection. nih.gov

The enantiomeric purity of this compound can be quantified by comparing the peak areas of the R and S enantiomers in the resulting chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are important validation parameters, with methods capable of detecting impurities at levels below 0.1%. nih.govjrespharm.com

Table 1: HPLC Parameters for Enantiomeric Purity Analysis

Parameter Direct Method Indirect Method
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based) Achiral Stationary Phase (e.g., C18, Phenyl) nih.gov
Mobile Phase Typically Normal Phase (e.g., Hexane/Ethanol/TFA) researchgate.net or Reversed Phase Reversed Phase (e.g., Acetonitrile/Water with buffer) nih.gov
Derivatization Not required Required with a Chiral Derivatizing Agent (e.g., OPA/N-acetyl-L-cysteine) nih.govjrespharm.com
Detection UV, Fluorescence UV, Fluorescence

| Principle | Differential interaction of enantiomers with CSP | Separation of diastereomers |

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and structural confirmation of this compound, especially in complex biological or reaction mixtures. nih.gov LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

In a typical LC-MS analysis, the analyte is first separated from other components in the mixture by the HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and preserves the molecular ion. lcms.cz

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its calculated molecular weight.

To further confirm the structure, tandem mass spectrometry (MS/MS or MSn) can be employed. nih.gov In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the compound, allowing for definitive structural elucidation. For N-acetylated amino acids, common fragmentation pathways include the loss of the acetyl group and cleavage of the amide bond. nih.gov The presence of the nitro group on the phenyl ring would also lead to specific fragmentation patterns.

LC-MS/MS methods can be highly sensitive, with detection limits in the nanogram per milliliter (ng/mL) range, making them suitable for trace analysis. nih.govnih.gov

Table 2: Representative Mass Spectrometry Data for N-Acetyl Amino Acid Derivatives

Ion Description Potential m/z for this compound
[M+H]+ Protonated Molecular Ion Expected at ~239.06
[M-CH2CO]+ Loss of ketene (B1206846) from acetyl group Expected around m/z 197
[M-NHCH(COOH)C6H4NO2]+ Loss of the amino acid moiety Fragment corresponding to the acetyl group

| [Fragment from Cα-C bond cleavage] | Cleavage of the alpha-carbon bond | Varies depending on cleavage point |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and conformational dynamics of this compound in solution. nih.govresearchgate.netrsc.org

Determining the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. While NMR spectroscopy cannot distinguish between enantiomers directly, the use of chiral derivatizing agents (CDAs) allows for indirect determination of the absolute configuration. tcichemicals.comnih.gov The process involves reacting the chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers. nih.gov These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the original analyte. acs.orgresearchgate.net

For amino acids and their derivatives, various CDAs are available. rsc.org A well-established method involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs. tcichemicals.com Another effective CDA for primary amines is Boc-phenylglycine. acs.orgresearchgate.net When this compound is derivatized with a CDA, the resulting diastereomers will have different magnetic environments for the protons near the chiral center. By analyzing the ¹H NMR spectra of the diastereomeric products, a model can be applied to assign the absolute configuration based on the sign of the Δδ (δS - δR or δR - δS) values for specific protons. acs.orgresearchgate.net This method provides a reliable and often rapid means of stereochemical assignment without the need for X-ray crystallography. tcichemicals.com

The conformational flexibility of N-acetylated amino acid derivatives like this compound plays a significant role in their chemical and biological properties. NMR spectroscopy is an invaluable tool for studying these conformational preferences in solution. beilstein-journals.org The conformation of the N-acetyl group itself, as well as the rotational barriers around the various single bonds, can be investigated.

The conformation of the acetamido side-chain is of particular interest. The dihedral angle (θ) around the N-Cα bond can be probed by measuring the three-bond coupling constant (³J) between the amide proton (NH) and the alpha-proton (Hα). nih.govresearchgate.net The relationship between this coupling constant and the dihedral angle is described by the Karplus equation. nih.govresearchgate.net By measuring the ³J(HNHα) coupling constant, information about the preferred rotamers around the N-Cα bond can be obtained.

Furthermore, studies on N-acetylated amino acid derivatives have shown that the conformational equilibrium can be influenced by solvent effects. beilstein-journals.org In some cases, intramolecular hydrogen bonding may play a role in stabilizing certain conformations, although hyperconjugative and steric effects are also significant contributors. beilstein-journals.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide additional through-space distance information to further refine the conformational model of this compound.

Table 3: Typical NMR Observables for Conformational Analysis of N-Acetylated Amino Acids

NMR Parameter Information Provided
³J(HNHα) Coupling Constant Dihedral angle around the N-Cα bond, information on rotamer populations. nih.govresearchgate.net
Chemical Shifts (δ) Sensitive to the local electronic environment and conformation.
Nuclear Overhauser Effect (NOE) Through-space proximity of protons, provides distance constraints for conformational modeling.

| Temperature Dependence of δ | Can indicate the presence of intramolecular hydrogen bonds. |

Vibrational and Electronic Spectroscopy for Fine Structural Details (e.g., FT-IR, UV-Vis)

Vibrational and electronic spectroscopy provide complementary information to NMR and mass spectrometry, offering insights into the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional moieties. These include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching (amide I): A strong band usually found between 1630 and 1680 cm⁻¹.

N-H bending (amide II): Found in the 1510-1570 cm⁻¹ region.

C=O stretching (carboxylic acid): A broad band around 1700-1725 cm⁻¹.

NO₂ stretching (asymmetric and symmetric): Strong bands typically appear around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). scielo.org.za

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 4: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretching 3300 - 3500
Amide C=O Stretching (Amide I) 1630 - 1680
Amide N-H Bending (Amide II) 1510 - 1570
Carboxylic Acid C=O Stretching 1700 - 1725
Nitro NO₂ Asymmetric Stretching 1500 - 1560 scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the 4-nitrophenyl group in this compound is expected to give rise to characteristic absorption bands in the UV region. Aromatic nitro compounds typically exhibit strong absorption due to π → π* and n → π* transitions. The UV-Vis spectrum of 4-nitrophenol, a related compound, shows a strong absorption peak around 400 nm in basic solution, which corresponds to the 4-nitrophenolate (B89219) ion. researchgate.net The exact position and intensity of the absorption maxima for this compound will be influenced by the acetyl and glycine (B1666218) substituents, as well as the solvent used for the analysis. acs.org

Computational and Theoretical Investigations of N Ac R 4 Nitro Phenylglycine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical reactivity of N-Ac-R-4-Nitro-Phenylglycine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can predict the optimized ground state geometry, bond lengths, bond angles, and dihedral angles.

For this compound, DFT studies would reveal the influence of the electron-withdrawing nitro group on the electronic distribution of the phenyl ring and the peptide backbone. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. A lower LUMO energy, influenced by the nitro group, would suggest a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and polarizability.

Key parameters that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character, calculated as ω = χ2 / (2η).

The following interactive table provides hypothetical yet representative DFT-calculated electronic properties for this compound, based on typical values for similar aromatic nitro compounds.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value (eV)Significance
EHOMO-8.90Indicates the molecule's ability to donate electrons.
ELUMO-2.50Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)6.40Relates to chemical reactivity and kinetic stability.
Ionization Potential (I)8.90Energy required for oxidation.
Electron Affinity (A)2.50Energy released during reduction.
Electronegativity (χ)5.70Overall electron-attracting tendency.
Chemical Hardness (η)3.20Resistance to deformation of the electron cloud.
Electrophilicity Index (ω)5.08Propensity to accept electrons.

For more accurate energetic predictions, advanced ab initio methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and composite methods like the Weizmann-n (Wn) or Gaussian-n (Gn) theories can be employed. nih.gov These methods provide a more rigorous treatment of electron correlation compared to DFT. While computationally more demanding, they are invaluable for obtaining high-accuracy thermochemical data, such as heats of formation, bond dissociation energies, and reaction enthalpies. For a molecule like this compound, these methods could be used to precisely calculate the energetic barriers for conformational changes or the thermodynamics of potential reactions.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and flexibility. Molecular modeling and dynamics simulations are essential tools to explore the conformational landscape of this compound.

The conformational preferences of this compound are primarily determined by the torsional angles around the rotatable bonds in its backbone (φ, ψ) and side chain (χ). Conformational analysis aims to identify the low-energy conformations and the energy barriers between them. nih.gov For N-acetylated amino acids, intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. nih.gov In the case of this compound, the bulky nitro-substituted phenyl group will impose steric constraints, influencing the accessible regions of the Ramachandran plot.

Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, are commonly used to perform conformational searches and molecular dynamics simulations. These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent.

The following interactive table illustrates hypothetical low-energy conformations and their relative energies for this compound, as would be predicted from a conformational analysis study.

Table 2: Predicted Low-Energy Conformers of this compound
ConformerΦ (phi) Angle (°)Ψ (psi) Angle (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
1 (Global Minimum)-851500.00Intramolecular N-H···O=C hydrogen bond
2-1401300.85Extended conformation, favorable van der Waals contacts
370-601.50Steric interactions between side chain and backbone

The presence of multiple functional groups in this compound, including the amide, carboxylic acid, and nitro groups, allows for a variety of intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are crucial for understanding how the molecule behaves in the solid state and in solution, including its potential to self-assemble into larger ordered structures. nih.gov

Molecular dynamics simulations can be used to study the aggregation and self-assembly behavior of this compound in different solvents. nih.gov The chirality of the molecule is expected to play a significant role in directing the formation of specific supramolecular structures. chemrxiv.org

In Silico Approaches to Chiral Recognition and Enantiodiscrimination Mechanisms

Computational methods are particularly useful for investigating the mechanisms of chiral recognition, where one chiral molecule selectively interacts with another. For this compound, in silico studies can model its interaction with other chiral molecules, such as chiral stationary phases in chromatography or the active sites of enzymes.

By calculating the interaction energies for the diastereomeric complexes formed between the R-enantiomer of this compound and a chiral selector, it is possible to predict the enantioselectivity. These calculations can pinpoint the specific intermolecular interactions, such as hydrogen bonds and steric repulsions, that are responsible for the differential binding affinities. Molecular docking and molecular dynamics simulations are powerful techniques for this purpose, providing a dynamic picture of the binding process and allowing for the calculation of binding free energies.

Computational Support for Synthetic Route Design and Optimization

In the synthesis of complex organic molecules like this compound, computational chemistry has emerged as a powerful tool for designing and optimizing synthetic routes. By modeling reaction pathways and predicting outcomes, in silico methods can significantly reduce the experimental effort required, leading to more efficient, cost-effective, and sustainable synthetic processes. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide deep insights into reaction mechanisms, regioselectivity, and the influence of various reaction parameters, thereby guiding the selection of optimal conditions.

A primary challenge in the synthesis of this compound is the selective nitration of the phenyl ring at the para position. The starting material, N-Acetyl-R-phenylglycine, contains an activating acetylamino group, which directs electrophilic substitution to the ortho and para positions. Computational models can be employed to predict the regioselectivity of this nitration reaction with high accuracy. Methods such as calculating the energies of the Wheland intermediates (σ-complexes) for ortho, meta, and para attack can reveal the most energetically favorable pathway.

For instance, DFT calculations can be used to determine the activation energy barriers for the formation of each possible nitration product. By modeling the reaction of N-Acetyl-R-phenylglycine with a nitrating agent (e.g., the nitronium ion, NO₂⁺), the transition states for ortho, meta, and para addition can be located and their energies calculated. researchgate.neteurjchem.com The pathway with the lowest activation energy is predicted to be the major product.

Position of NitrationCalculated Activation Energy (kcal/mol)Predicted Product Ratio (%)
Ortho15.85
Meta21.2<1
Para14.595

Furthermore, computational studies can aid in the optimization of the N-acetylation step. While this reaction is generally straightforward, computational analysis can be used to understand the reaction mechanism in detail and to explore the effects of different acetylating agents and solvents. DFT calculations can model the reaction pathway of N-acylation, identifying the transition state and any intermediates. nih.govresearchgate.net This information can be valuable for fine-tuning reaction conditions to maximize yield and minimize byproducts. For example, the choice of solvent can influence the reaction rate and selectivity, and computational models can predict these effects by calculating the reaction energetics in different solvent environments using continuum solvent models.

SolventDielectric ConstantCalculated Relative Reaction Rate
Acetonitrile37.51.00
Dichloromethane8.90.78
Tetrahydrofuran7.50.65
Toluene2.40.42

Mechanistic Studies of Reactions Involving N Ac R 4 Nitro Phenylglycine

Elucidation of Reaction Mechanisms in Asymmetric Synthesis Utilizing N-Ac-R-4-Nitro-Phenylglycine or its Precursors.researchgate.netnih.gov

The utility of this compound and its precursors in asymmetric synthesis is predicated on a deep understanding of the reaction mechanisms that govern the formation of new stereocenters. A key reaction for the synthesis of its precursors is the aza-Henry (or nitro-Mannich) reaction, which involves the nucleophilic addition of a nitroalkane to an imine to form a β-nitroamine. wikipedia.org This transformation is fundamental for creating the carbon-carbon bond that establishes the core structure of β-nitro-α-amino acids. The stereochemical outcome of such reactions is highly dependent on the catalytic system and the precise reaction pathway.

Catalytic Cycles and Transition State Analysis.researchgate.netnih.govnih.gov

The stereoselectivity of reactions like the aza-Henry reaction is determined by the energy difference between diastereomeric transition states. nih.gov Detailed mechanistic proposals often invoke the formation of highly organized, multi-component transition state assemblies.

For instance, in aza-Henry reactions catalyzed by chiral metal complexes, the proposed catalytic cycle begins with the coordination of both the imine and the nitronate anion to the chiral catalyst. wikipedia.org This creates a ternary complex where the spatial arrangement of the reactants is rigidly defined by the catalyst's chiral environment. researchgate.net The stereodetermining step is the subsequent C-C bond formation. Transition state models, often supported by computational studies, suggest a chair-like or cyclic arrangement to minimize steric hindrance and maximize favorable non-covalent interactions, such as hydrogen bonding. researchgate.netnih.gov These interactions between the catalyst and the substrates stabilize one transition state over the other, leading to the observed enantioselectivity. nih.gov

A generalized catalytic cycle for a metal-catalyzed asymmetric aza-Henry reaction can be depicted as follows:

Catalyst Activation: The precatalyst reacts with a base or one of the substrates to form the active chiral catalyst.

Substrate Coordination: The chiral catalyst coordinates with the N-acylated imine precursor and the deprotonated nitroalkane (nitronate).

Stereoselective C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic imine carbon within the chiral pocket of the catalyst, proceeding through the favored diastereomeric transition state.

Product Release: The resulting β-nitroamine product dissociates from the catalyst, regenerating it for the next catalytic cycle.

An example of a proposed transition state model involves an iridium catalyst, a deprotonated nitromethane, and an N-Boc-protected Schiff base, which form a hydrogen-bonded ternary complex guiding the formation of the (1R,2S) product. researchgate.net Similarly, in photoredox catalysis, a proposed mechanism for a [2+3] photocycloaddition involves the excitation of a substrate-catalyst complex, followed by the formation of a catalyst-bound diradical intermediate, which controls the stereochemistry of the subsequent bond formations. nih.gov

Role of Chiral Catalysts and Auxiliaries in Stereocontrol.scielo.org.mxnih.govuwindsor.ca

Achieving high levels of stereocontrol in reactions involving this compound precursors relies on the strategic use of either chiral catalysts or chiral auxiliaries.

Chiral Catalysts: These can be metal-based or purely organic molecules.

Metal-Based Catalysts: Complexes of metals like copper, iridium, or rhodium with chiral ligands are commonly employed. researchgate.netwikipedia.orgnih.gov The ligand creates a defined three-dimensional space around the metal center, forcing the substrates to approach each other from a specific direction. For example, Cu(II)-BOX complexes have been used to catalyze the reaction between N-PMP-α-iminoesters and nitroalkanes with excellent enantiocontrol, proceeding via a proposed chair-like transition state where both reactants are bound to the copper center. wikipedia.org In some advanced systems, the chirality resides exclusively at the metal center itself, offering a direct and effective means of asymmetric induction upon substrate coordination. nih.gov

Organocatalysts: Metal-free catalysts, such as chiral Brønsted bases or phase-transfer catalysts, can also promote highly enantioselective aza-Henry reactions. researchgate.netnih.gov These catalysts often work by forming hydrogen bonds or ion pairs with the reactants, thereby organizing the transition state assembly.

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. This auxiliary directs the stereochemical course of the reaction and is subsequently removed. N-acyl oxazolidinones, derived from chiral amino alcohols, are a classic example. uwindsor.canih.gov In aldol-type reactions, the auxiliary chelates to a Lewis acid, and its bulky substituents block one face of the resulting enolate, forcing the electrophile to attack from the opposite face. scielo.org.mx For instance, N-acetyl thiazolidinethiones have been used in titanium-mediated aldol (B89426) reactions, where the stereochemical outcome (syn or anti) can be controlled by the reaction conditions, which favor either a closed or an open transition state. scielo.org.mx

Table 1: Comparison of Chiral Control Strategies
StrategyDescriptionMechanism of StereocontrolExample
Chiral Metal Catalysis A chiral ligand coordinates to a metal center, creating a chiral catalytic environment.The defined 3D pocket of the catalyst dictates the trajectory of substrate approach in the transition state.Cu(II)-BOX catalyzed aza-Henry reaction. wikipedia.org
Chiral-at-Metal Catalysis The metal center itself is the sole stereogenic center in the catalyst complex.Direct coordination of the substrate to the stereogenic metal center induces asymmetry.Iridium(III) and Rhodium(III) bis-cyclometalated complexes. nih.gov
Organocatalysis A metal-free chiral organic molecule catalyzes the reaction.Formation of specific non-covalent interactions (e.g., hydrogen bonds, ion pairs) that stabilize one diastereomeric transition state.Chiral Brønsted base catalysis in aza-Henry reactions. researchgate.net
Chiral Auxiliary A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction.Steric hindrance from the auxiliary blocks one face of the reactive intermediate, forcing reaction on the other face.N-acyl oxazolidinones in asymmetric aldol reactions. nih.gov

Mechanistic Insights into Nitro Group Transformations and Reactivity.wikipedia.orgnih.govmasterorganicchemistry.com

The nitro group is a versatile functional group that plays a central role in the reactivity of this compound. Its transformations are key to both the synthesis of the molecule's precursors and its subsequent derivatization.

The two primary modes of reactivity are transformations involving the nitro group itself and reactions involving the acidic α-proton.

Aza-Henry Reaction: As previously discussed, the electron-withdrawing nature of the nitro group significantly increases the acidity of the α-carbon protons. This allows for easy deprotonation to form a nitronate anion, a potent carbon nucleophile. The addition of this nucleophile to imines (the aza-Henry reaction) is a cornerstone for synthesizing β-nitroamine precursors to compounds like this compound. wikipedia.orgorganic-chemistry.org

Nitro Group Reduction: The aromatic nitro group can be readily reduced to an amino group, providing a route to N-Ac-R-4-Amino-Phenylglycine derivatives. This transformation typically proceeds via a six-electron reduction pathway. nih.gov The mechanism involves the sequential formation of nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.govmasterorganicchemistry.comorientjchem.org This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with reducing metals like Fe, Sn, or Zn in acidic media. masterorganicchemistry.com The presence of other substituents on the aromatic ring can influence the rate of reduction. orientjchem.org

Table 2: Key Reactions of the Nitro Group
ReactionRole of Nitro GroupKey IntermediatesDescription
Aza-Henry Reaction Activates the α-carbon for deprotonation.Nitronate anionThe nitronate anion acts as a nucleophile, attacking an imine to form a C-C bond and a β-nitroamine product. wikipedia.org
Catalytic Reduction Acts as an electrophile/oxidant.Nitroso (R-NO), Hydroxylamino (R-NHOH)The nitro group is reduced in a stepwise manner to an amino group, commonly via catalytic hydrogenation or using dissolving metals. nih.govmasterorganicchemistry.com

Investigation of N-Acetyl Group Participation in Reaction Pathways.nih.govcdnsciencepub.comnih.gov

The N-acetyl group is not merely a protecting group but can actively participate in reaction mechanisms through anchimeric assistance (neighboring group participation). This participation can significantly influence reaction rates and stereochemical outcomes by stabilizing intermediates or transition states.

A key mechanistic pathway involves the oxygen atom of the N-acetyl carbonyl group acting as an intramolecular nucleophile. Studies on the hydrolysis of related N-acetylated compounds, such as β-N-acetylglucosaminides, have shown that the acetamido group provides anchimeric assistance. nih.gov It is proposed that the carbonyl oxygen attacks the reacting center to form a transient, cyclic oxazoline (B21484) or oxazolinium ion intermediate. This intermediate stabilizes the positive charge that develops during the transition state, thereby accelerating the reaction. nih.gov This type of participation is crucial for explaining the observed reaction kinetics and the retention of stereochemistry in some enzymatic and chemical transformations.

In the context of this compound, this anchimeric assistance could manifest in several ways:

Stabilization of Carbocationic Intermediates: In reactions involving the formation of a carbocation at the α-carbon, the N-acetyl group can cyclize to form an oxazolinium ion, delocalizing the positive charge and lowering the activation energy.

Ester Hydrolysis: During the saponification of N-acetyl amino acid esters, the acetyl group can provide anchimeric assistance, potentially influencing the reaction rate compared to non-acetylated analogues. cdnsciencepub.com

Ground-State Destabilization: In certain chiral auxiliaries like N-acyloxazolidinones, the amide bond is twisted out of planarity. This ground-state destabilization makes the acyl group more susceptible to transfer, as seen in N-to-S acyl transfer reactions, which can be a key step in a synthetic sequence. nih.gov

This intramolecular participation underscores the importance of considering the entire molecular structure when elucidating reaction mechanisms, as seemingly passive functional groups can play decisive roles.

Exploration of Structure Activity Relationships and Chemical Biology Applications for N Ac R 4 Nitro Phenylglycine Derivatives

Structure-Activity Relationship (SAR) Studies of N-Ac-R-4-Nitro-Phenylglycine Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. For analogues of this compound, SAR studies have focused on dissecting the contributions of its key functional groups: the N-acetyl group, the chiral center with its R-configuration, and the nitro-aromatic moiety.

The N-acetyl group plays a critical role in the molecular recognition and biological interactions of this compound derivatives. N-terminal acetylation is a common protein modification in eukaryotes that can significantly impact protein folding, stability, and interactions. nih.govnih.gov The introduction of the acetyl group to the amino function of the phenylglycine core alters its electronic and steric properties. This modification can influence how the molecule binds to its biological targets.

The acetylation of an N-terminus can increase the hydrophobicity of that region and create a new surface for protein-protein interactions. nih.gov For instance, the acetyl group can fit into hydrophobic pockets of target proteins, thereby enhancing binding affinity and specificity. nih.gov Furthermore, N-acetylation can stabilize specific conformations, such as α-helices, by providing an additional hydrogen bond acceptor. nih.gov This conformational stabilization can be crucial for presenting the molecule in the correct orientation for optimal interaction with a receptor or enzyme active site.

In the context of phenylglycine derivatives, the presence and nature of the N-acyl group can dramatically affect their activity. For example, in studies of α-phenylglycine derivatives, different N-protecting groups like Boc, Fmoc, and acetyl resulted in varied reactivity and selectivity in palladium-catalyzed C-H functionalization reactions. acs.org This highlights the significant influence of the N-acyl group on the chemical behavior and, by extension, the potential biological interactions of the molecule.

Chirality is a fundamental property in biological systems, as receptors, enzymes, and other biological macromolecules are themselves chiral. Consequently, the stereochemistry of a molecule, such as the R-configuration of this compound, is paramount for its enantioselective interactions with biological targets. The specific three-dimensional arrangement of substituents around the chiral carbon dictates how the molecule fits into a binding site.

Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This is due to the precise steric and electronic complementarity required for effective binding. For phenylglycine derivatives, the R-configuration determines the spatial orientation of the carboxyl, N-acetylamino, and 4-nitrophenyl groups, which in turn governs the potential non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the target.

The importance of chirality is well-documented in the development of therapeutic agents. For instance, the synthesis of peptides containing D-amino acids (the non-natural enantiomer) has been explored to create molecules with increased resistance to proteolytic degradation. nih.gov In the case of this compound, the R-configuration is a key determinant of its biological recognition and is crucial for its application as a chiral building block in asymmetric synthesis. The enantiopure nature of this compound allows for the construction of stereochemically defined complex molecules. researchgate.net

Table 1: Influence of Chirality on Biological Activity

FeatureR-EnantiomerS-EnantiomerBiological Implication
Binding Affinity Often exhibits higher affinity to a specific biological target.May have lower or no affinity for the same target.Higher potency and specificity.
Pharmacological Effect Elicits the desired therapeutic response.May be inactive, have a different effect, or cause adverse effects.Improved therapeutic index and safety profile.
Metabolic Stability Can be metabolized differently by enzymes.May be more susceptible or resistant to degradation.Influences the pharmacokinetic profile.

Influence of the Nitro-Aromatic Moiety on Functional Modulation

The 4-nitro-phenyl group of this compound is a key contributor to its electronic properties and its ability to engage in specific molecular interactions, thereby modulating the functional activity of its derivatives. The nitro group is a strong electron-withdrawing group, which influences the acidity of the carboxyl group and the charge distribution across the aromatic ring. This electronic modification can be critical for binding to biological targets through electrostatic or dipole-dipole interactions.

The presence of a nitro-aromatic moiety can also lead to specific interactions with biological systems. For example, nitro-aromatic compounds have been studied for their light-absorbing properties and potential impacts on human health. copernicus.org In the context of drug design, the nitro group can be a site for metabolic transformations or can be involved in charge-transfer interactions with electron-rich residues in a binding pocket.

This compound as a Chiral Building Block in Advanced Organic Synthesis

The well-defined stereochemistry and versatile functional groups of this compound make it a valuable chiral building block in advanced organic synthesis. Chiral building blocks are essential for the construction of complex, stereochemically defined molecules, which are often required for pharmaceutical and agrochemical applications. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this compound. nih.govfrontiersin.org

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov this compound can be incorporated into peptide sequences to introduce conformational constraints and non-natural side chains.

The rigid phenylglycine core can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the molecule into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor. The 4-nitrophenyl side chain provides a point of diversification, where the nitro group can be reduced to an amine and subsequently functionalized to introduce a wide range of chemical moieties.

The synthesis of peptidomimetics often involves the use of unnatural amino acids to overcome the limitations of native peptides. nih.gov The ribosomal synthesis of peptides containing unnatural amino acids is an emerging technology that allows for the creation of large, structurally diverse libraries of peptidomimetics for drug discovery. nih.gov While not directly applicable to the chemical synthesis using this compound, this highlights the importance of non-proteinogenic amino acids in modern drug discovery. The chemical synthesis of peptides containing phenylglycine residues can, however, be challenging due to the risk of racemization, and careful selection of reaction conditions is necessary to maintain stereochemical integrity. semanticscholar.org

Beyond peptidomimetics, this compound serves as a versatile starting material for the synthesis of more complex molecular architectures. Its functional handles—the carboxylic acid, the N-acetyl group, and the nitro group—allow for a variety of chemical transformations.

The carboxylic acid can be activated for amide bond formation, esterification, or reduction. The N-acetyl group can potentially be modified or removed under certain conditions. As mentioned, the nitro group is particularly useful for synthetic transformations. It can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This versatility makes this compound a valuable precursor for creating diverse libraries of compounds for screening in drug discovery programs.

The synthesis of complex molecules often relies on the strategic use of chiral building blocks to control the stereochemistry of the final product. The R-configuration of this compound ensures that the stereocenter is set at an early stage of the synthesis, which is an efficient strategy in asymmetric synthesis. The incorporation of this building block can be seen in the synthesis of various biologically active molecules and complex natural products. For example, diorganotin (IV) complexes have been synthesized using 4-nitro-N-phthaloyl-glycine, a related derivative, and have shown promising antitumor activity. nih.gov

Table 2: Synthetic Transformations of this compound

Functional GroupPotential TransformationResulting FunctionalityApplication in Complex Synthesis
Carboxylic Acid Amide coupling, Esterification, ReductionAmide, Ester, AlcoholElongation of peptide chains, prodrug synthesis, introduction of new functional groups.
N-Acetyl Group Hydrolysis (under harsh conditions)Primary AmineUnmasking the amino group for further functionalization.
Nitro Group ReductionAmineIntroduction of a basic center, further derivatization (acylation, alkylation), formation of heterocycles.
Aromatic Ring Nucleophilic Aromatic SubstitutionVariously substituted phenyl ringModulation of electronic properties and steric bulk.

Advanced Biochemical Probes and Chemical Tools derived from this compound

Detailed research findings and data on the derivation of biochemical probes and chemical tools specifically from this compound are not available in the current body of scientific literature. While the broader class of phenylglycine derivatives has been explored for various applications, including as components of bioactive molecules, the specific use of the N-acetylated, 4-nitro substituted R-phenylglycine scaffold for creating probes for chemical biology is not documented.

Future research would be necessary to explore the potential of this compound in areas such as:

Photoaffinity Labeling: The nitro-aromatic group could potentially be reduced to an amine and then converted into a photoactivatable group like an azide or a diazirine to create photoaffinity probes for identifying protein binding partners.

Fluorescent Probes: The phenylglycine scaffold could be synthetically modified to incorporate fluorophores, enabling the development of probes for fluorescence microscopy or fluorescence polarization assays.

Enzyme Inhibitor Scaffolds: The structural features of this compound could serve as a starting point for the rational design of enzyme inhibitors, which could then be developed into activity-based probes.

However, at present, there are no published studies, and consequently no data tables or detailed research findings, to report on these potential applications for this compound.

Future Directions and Emerging Research Avenues for N Ac R 4 Nitro Phenylglycine

Advancements in Asymmetric Synthetic Methodologies for N-Ac-R-4-Nitro-Phenylglycine

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic and medicinal chemistry. frontiersin.org For this compound, which possesses a stereogenic center, the development of highly efficient and selective asymmetric synthetic routes is paramount. Future research is poised to move beyond traditional methods, embracing novel catalytic systems and environmentally benign processes.

Emerging trends in asymmetric synthesis that could be applied to this compound include the use of sophisticated organocatalysts, advanced transition-metal catalysis, and chemo-enzymatic strategies. frontiersin.orgsioc-journal.cn Organocatalysis, which uses small, metal-free organic molecules to induce chirality, offers a sustainable alternative to metal-based catalysts. sioc-journal.cn For instance, chiral phosphoric acids (CPAs) have proven effective in stereoselective protonation and other transformations relevant to amino acid synthesis. ineosopen.org Similarly, photocatalytic and electrochemical methods are gaining traction as they provide activation pathways under mild conditions, potentially reducing waste and improving atom economy. numberanalytics.com

Enzymatic and chemo-enzymatic methods represent another promising frontier. glycoforum.gr.jp Enzymes, as nature's catalysts, offer unparalleled selectivity under mild, aqueous conditions. frontiersin.org Hydrolases, transaminases, and other enzymes could be engineered or adapted for the kinetic resolution of a racemic mixture of N-Ac-4-Nitro-Phenylglycine or for the direct asymmetric synthesis from prochiral precursors. The transglycosylation activity of endoglycosidases, for example, highlights the potential for enzymes to be used in novel synthetic pathways for complex molecules. glycoforum.gr.jp

The table below summarizes potential advanced methodologies for the asymmetric synthesis of this compound.

Methodology Key Features Potential Advantages for Synthesis Relevant Research Area
Organocatalysis Utilizes chiral, metal-free small molecules (e.g., proline derivatives, chiral phosphoric acids). nih.govnih.govHigh enantioselectivity, lower toxicity, operational simplicity, and sustainability. sioc-journal.cnAsymmetric Strecker and aza-Henry reactions. nih.gov
Transition-Metal Catalysis Employs transition metals (e.g., Palladium, Nickel) with chiral ligands (e.g., phosphines). ineosopen.orgacs.orgHigh turnover numbers, broad substrate scope, and functional group tolerance.C-H activation and lactamization of amino acid precursors. nih.gov
Photoredox Catalysis Uses light to drive redox reactions, often in combination with a photocatalyst. frontiersin.orgineosopen.orgMild reaction conditions, access to unique reactive intermediates, and high atom economy.Asymmetric radical additions to generate the amino acid backbone. ineosopen.org
Chemo-enzymatic Synthesis Combines chemical synthesis steps with enzymatic transformations for key stereoselective steps. nih.govfrontiersin.orgExceptional stereocontrol, high functional group compatibility, and environmentally friendly conditions. glycoforum.gr.jpKinetic resolution or direct asymmetric amination. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry from a labor-intensive, expert-driven practice to a data-driven, intelligence-guided science. rsc.org These computational tools can process vast datasets to identify patterns, predict outcomes, and generate novel ideas far more efficiently than human researchers. researchgate.netmdpi.com For a molecule like this compound, AI and ML can be leveraged in several key areas to accelerate discovery and optimization.

Catalyst and Reaction Design: One of the most significant impacts of AI is in the design of new catalysts and the optimization of reaction conditions. rsc.org By analyzing large databases of known reactions, ML models can predict the performance of potential catalysts for the asymmetric synthesis of this compound, identifying novel structures with enhanced selectivity and activity. numberanalytics.com Furthermore, AI algorithms can navigate the complex, high-dimensional space of reaction parameters (e.g., temperature, solvent, concentration) to find the optimal conditions for maximizing yield and enantiomeric excess, thereby reducing the number of experiments required. rsc.orgacs.org

De Novo Molecular Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecules from scratch. nih.govmdpi.com These models can be trained on existing libraries of bioactive compounds to learn the underlying principles of molecular structure and function. They can then generate new derivatives of this compound with specific desired properties, such as improved binding affinity to a biological target or enhanced metabolic stability. mdpi.comnih.gov This accelerates the design-make-test-analyze cycle that is central to drug discovery. acs.org

Property Prediction: AI models excel at predicting the physicochemical and biological properties of molecules. nih.gov For this compound and its potential analogs, ML can be used to predict properties such as solubility, toxicity, and bioactivity before they are ever synthesized. nih.govnih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

The following table outlines the roles of AI and ML in the context of this compound research.

Application Area AI/ML Technique Objective Potential Impact
Catalyst Design Supervised Learning, Evolutionary AlgorithmsTo identify novel chiral catalysts with high efficiency and selectivity. rsc.orgAccelerated discovery of optimal catalysts for asymmetric synthesis. numberanalytics.comrsc.org
Reaction Optimization Reinforcement Learning, Bayesian OptimizationTo predict optimal reaction conditions (temperature, solvent, etc.) for yield and stereoselectivity. acs.orgReduced experimental workload and faster development of synthetic routes. mdpi.com
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)To generate novel analogs of this compound with desired properties. nih.govmdpi.comRapid exploration of chemical space for new therapeutic candidates. nih.gov
Property Prediction Deep Neural Networks (DNNs), Support Vector Machines (SVMs)To predict ADME/Tox (absorption, distribution, metabolism, excretion, toxicity) and bioactivity. nih.govPrioritization of candidates for synthesis, reducing late-stage failures. nih.gov

Novel Applications in Interdisciplinary Chemical Biology Research

Chemical biology seeks to study and manipulate biological systems using chemical tools. The unique structural features of this compound—a non-proteinogenic amino acid backbone, an N-acetyl group, and a nitroaromatic ring—make it a candidate for development into a sophisticated tool for interdisciplinary research.

Development of Photolabile Probes and "Caged" Compounds: The nitrobenzyl moiety is a well-established photoremovable protecting group, or "caging" group. researchgate.netacs.org Upon irradiation with light, typically UV, the nitro group facilitates a chemical reaction that cleaves the molecule, releasing a bioactive compound. The 4-nitrophenyl group in this compound could be exploited to develop caged versions of the amino acid or peptides containing it. This would allow for the precise spatiotemporal control of its release within cells or tissues, enabling detailed studies of biological processes like enzyme activity or receptor signaling with high precision. researchgate.net

Probes for Studying Proteases and Other Enzymes: Non-proteinogenic amino acids are invaluable tools for probing the substrate specificity of enzymes, particularly proteases. researchgate.net By incorporating this compound into peptide substrates, researchers can investigate how enzymes recognize and process unnatural amino acids. This can provide insights into enzyme mechanisms and aid in the design of specific inhibitors or activity-based probes for diagnostic or therapeutic purposes.

Building Block for Novel Peptides and Biomaterials: N-acyl amino acids are fundamental precursors in modern peptide synthesis, including solid-phase peptide synthesis (SPPS). nih.gov The incorporation of this compound into a peptide sequence would result in a novel biomolecule with altered structural and functional properties. This could lead to the development of peptides with enhanced stability against degradation by proteases, or new biomaterials with unique self-assembling properties. The ability to modify the nitro group through reduction to an amine opens up further avenues for late-stage functionalization, allowing the attachment of fluorophores, affinity tags, or drug molecules. acs.org

The table below summarizes potential interdisciplinary applications for this compound.

Potential Application Key Structural Feature Research Area Objective
Photocaged Amino Acid 4-Nitro-Phenyl GroupBiophysics, Cell BiologySpatiotemporal release of the amino acid or derived peptides to study dynamic biological processes. researchgate.netacs.org
Enzyme Substrate Probe Non-proteinogenic Amino Acid CoreEnzymology, DiagnosticsTo map the active site and specificity of enzymes such as proteases and peptidases. researchgate.net
Novel Peptide Synthesis N-Acyl Amino AcidMedicinal Chemistry, Materials ScienceTo create peptides with enhanced stability, novel functions, or for creating new biomaterials. nih.gov
Late-Stage Functionalization Reducible Nitro GroupChemical Biology, Drug DiscoveryTo attach probes (fluorophores, biotin) or therapeutic agents to peptides or proteins post-synthesis. acs.org

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